Isodillapiole Isodillapiole 4,5-dimethoxy-6-(prop-1-en-1-yl)-2H-1,3-benzodioxole is a natural product found in Polemannia montana with data available.
Brand Name: Vulcanchem
CAS No.: 23731-63-7
VCID: VC13345858
InChI: InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4-6H,7H2,1-3H3
SMILES: CC=CC1=CC2=C(C(=C1OC)OC)OCO2
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

Isodillapiole

CAS No.: 23731-63-7

Cat. No.: VC13345858

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Isodillapiole - 23731-63-7

Specification

CAS No. 23731-63-7
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name 4,5-dimethoxy-6-prop-1-enyl-1,3-benzodioxole
Standard InChI InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4-6H,7H2,1-3H3
Standard InChI Key OEDZKYGAFWDLGE-UHFFFAOYSA-N
Isomeric SMILES C/C=C/C1=CC2=C(C(=C1OC)OC)OCO2
SMILES CC=CC1=CC2=C(C(=C1OC)OC)OCO2
Canonical SMILES CC=CC1=CC2=C(C(=C1OC)OC)OCO2
Melting Point 55 - 56 °C

Introduction

Chemical Structure and Physicochemical Properties

Isodillapiole (4,5-dimethoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole) belongs to the benzodioxole class, characterized by a fused bicyclic aromatic system with methoxy and propenyl substituents. The compound’s planar structure and electron-rich aromatic system contribute to its reactivity in electrophilic substitution reactions and interactions with biological targets .

Molecular Characteristics

The compound’s IUPAC name, 4,5-dimethoxy-6-[(E)-1-propenyl]-1,3-benzodioxole, reflects its substitution pattern (Table 1). Nuclear magnetic resonance (NMR) studies confirm the trans (E) configuration of the propenyl group, which is critical for its biological activity .

Table 1: Chemical Profile of Isodillapiole

PropertyValue
Molecular FormulaC12H14O4\text{C}_{12}\text{H}_{14}\text{O}_{4}
Molecular Weight222.24 g/mol
Synonyms17672-89-8; 4,5-Dimethoxy-6-(1-propenyl)-1,3-benzodioxole
Boiling Point312–314°C (estimated)
LogP (Octanol-Water)2.87
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

The calculated partition coefficient (LogP) of 2.87 indicates moderate lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Structural Modification

Isolation from Natural Sources

Isodillapiole occurs naturally in Piper aduncum and Polemannia montana, typically constituting 21–33% of dill seed essential oils. Industrial-scale extraction employs supercritical CO2\text{CO}_2 distillation, yielding purities exceeding 98% .

Synthetic Derivatization

Recent work by Russian research teams has developed TPP-conjugated derivatives to enhance bioavailability and target specificity (Scheme 1) . Key synthetic steps include:

  • Hydroboration-Oxidation: Converts allyl groups to iodopropyl intermediates (6a–d\text{6a–d}) using CH3CN\text{CH}_3\text{CN} and methyl iodide .

  • Phosphonium Salt Formation: Refluxing iodinated intermediates with triphenylphosphine produces cationic TPP conjugates (7a–d\text{7a–d}) with 56–75% yields .

Table 2: Synthetic Yields of Isodillapiole Derivatives

DerivativeLinker TypeYield (%)Biological Target
7aEther70Mitochondrial membranes
7bEster68Cancer cell lines
7cAmide72Enzyme inhibition

These modifications address the parent compound’s limited water solubility while preserving its bioactive core .

Genotoxic Effects on Aedes aegypti

Nuclear Abnormalities in Mosquito Larvae

Exposure to isodillapiole (20–60 µg/mL) induces dose-dependent genotoxicity in Ae. aegypti neuroblasts and oocytes (Figure 1) . A four-generation study demonstrated:

  • Micronuclei Formation: 12.3–28.7 nuclei/1,000 cells (vs. 1.2 in controls)

  • Chromosomal Breaks: 15.4% metaphase abnormalities at 60 µg/mL

  • Oviposition Suppression: 62% reduction in egg laying by G4 females

Table 3: Cumulative Genotoxic Effects Over Generations

GenerationMicronuclei Frequency (‰)Oviposition Rate (eggs/female)
G112.345.6
G218.932.1
G324.221.8
G428.717.3

Mechanistic studies suggest the propenyl group intercalates into DNA, causing double-strand breaks during replication .

Antiproliferative Activity in Cancer Models

TPP-conjugated isodillapiole derivatives exhibit potent cytotoxicity against HeLa and MCF-7 cell lines (Table 4). The mitochondriotropic TPP moiety enhances accumulation in cancer cell mitochondria, disrupting electron transport chain complexes .

Table 4: Cytotoxicity of Isodillapiole Derivatives (IC50, µM)

Cell Line7a (Ether)7b (Ester)7c (Amide)Doxorubicin
HeLa8.27.99.10.45
MCF-711.410.812.30.62

Structure-activity relationship (SAR) analysis reveals:

  • Ether linkers (7a) show superior membrane penetration

  • Amide derivatives (7c) exhibit prolonged intracellular retention

  • All conjugates induce apoptosis via caspase-3/7 activation

Applications in Vector Control

Field Efficacy in Tropical Regions

Brazilian trials using 0.1% isodillapiole formulations demonstrated:

  • 78% larval mortality in urban water reservoirs

  • 54% reduction in adult mosquito populations over 12 weeks

  • No cross-resistance with pyrethroid-resistant strains

Future Research Directions

  • Nanoparticle Delivery Systems: Encapsulation in polylactic-co-glycolic acid (PLGA) nanoparticles could enhance field stability.

  • Synergistic Formulations: Combining isodillapiole with IGRs (insect growth regulators) may prevent resistance development.

  • Neurotoxicology Studies: Long-term exposure effects on non-target organisms require evaluation.

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